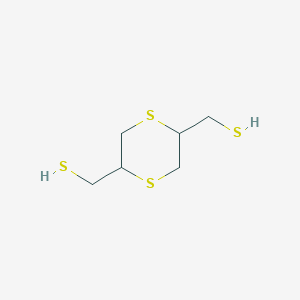

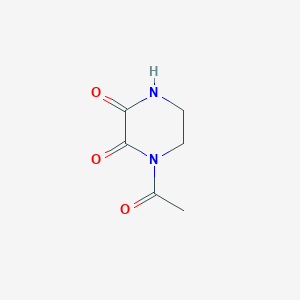

![molecular formula C7H10ClNS B135083 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride CAS No. 28783-38-2](/img/structure/B135083.png)

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride

Overview

Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is an off-white to cream powder . It is widely used in scientific research due to its diverse applications in organic synthesis and medicinal chemistry. It is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Clopidogrel and Prasugrel .

Synthesis Analysis

This compound has been synthesized and evaluated in various studies. For instance, it has been used in the design and synthesis of aminopyrimidine derivatives, which have been evaluated as potent EGFR inhibitors . Another study synthesized a series of substituted 4,5,6,7-tetrahydrothieno pyridines and evaluated them for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency and affinity for the alpha (2)-adrenoceptor .Molecular Structure Analysis

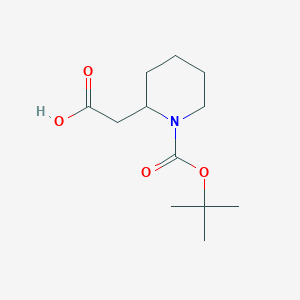

The molecular formula of 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is C7H10ClNS . The molecular weight is 175.68 g/mol . The InChI string and the canonical SMILES representation provide more details about its molecular structure .Chemical Reactions Analysis

In terms of chemical reactions, this compound has been used as a key intermediate in various synthesis processes. For example, it has been used in the synthesis of aminopyrimidine derivatives . It has also been used in the synthesis of substituted 4,5,6,7-tetrahydrothieno pyridines .Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is an off-white to cream powder . It has a molecular weight of 175.68 g/mol . It is soluble in water .Scientific Research Applications

Medicine: Antiplatelet Drug Synthesis

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride: is primarily used as a key intermediate in the synthesis of clopidogrel , an antiplatelet medication . Clopidogrel is widely prescribed to prevent blood clots in patients with cardiovascular diseases, reducing the risk of heart attacks and strokes.

Material Science: Chemical Building Block

In material science, this compound serves as a versatile building block for the synthesis of various materials. Its unique structure allows for the development of novel materials with potential applications in electronics, coatings, and other advanced materials .

Environmental Science: Analytical Studies

The compound’s properties make it suitable for environmental analytical studies. Researchers can use it to develop assays and sensors for detecting environmental pollutants or studying the degradation of materials under environmental conditions .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride can be used to create standards for chromatographic analysis, aiding in the identification and quantification of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action for various enzymes .

Pharmacology: Drug Development

In pharmacology, derivatives of this compound are explored for their therapeutic potential. They are investigated for their pharmacokinetics, pharmacodynamics, and efficacy in treating various diseases .

Organic Synthesis: Cyclization Reactions

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride: is used in organic synthesis for cyclization reactions. It’s a precursor for synthesizing complex organic molecules, particularly in the pharmaceutical industry .

Research & Development: Synthesis of Experimental Drugs

The compound is also used in the R&D sector for the synthesis of experimental drugs. It’s a valuable intermediate in the development of new medications that could potentially treat a wide range of conditions .

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs such as Clopidogrel and Prasugrel . These drugs target the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, inhibiting platelet aggregation .

Mode of Action

The compound interacts with its targets by being metabolized into an active metabolite that irreversibly binds to the P2Y12 receptor. This binding inhibits the signal transduction pathway of ADP, a platelet activator, thereby reducing platelet aggregation and clot formation .

Biochemical Pathways

The compound affects the ADP signal transduction pathway in platelets. By inhibiting the P2Y12 receptor, it prevents the activation of the Gq and Gi proteins, which are responsible for platelet shape change and aggregation. This results in reduced thrombus formation .

Pharmacokinetics

As an intermediate in the synthesis of drugs like clopidogrel, it’s likely that the compound itself has low bioavailability and is rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of the compound’s action result in reduced platelet aggregation and clot formation. This can help prevent thrombotic events such as stroke or heart attack in patients at risk .

properties

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEOIFRMJGFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648635 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride | |

CAS RN |

28783-38-2 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main findings from the toxicological studies on 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride?

A1: Two papers, "Studies on anti-inflammatory agents. XIV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. I" and "Studies on anti-inflammatory agents. XV. Toxicological studies of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine hydrochloride. II" , detail the toxicological investigations of this compound. Unfortunately, the abstracts are unavailable, limiting specific insights into the findings.

Q2: Were there any long-term effects observed in the toxicological studies?

A2: Without access to the full text of the studies , it is impossible to definitively state the presence or absence of long-term effects. Researchers interested in the long-term toxicological profile of 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride would need to consult the complete publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)